Cas no 2229104-13-4 (1-bromo-4-(but-3-yn-2-yl)-2-fluorobenzene)
1-bromo-4-(but-3-yn-2-yl)-2-fluorobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-4-(but-3-yn-2-yl)-2-fluorobenzene
- EN300-1934788
- 2229104-13-4
-
- Inchi: 1S/C10H8BrF/c1-3-7(2)8-4-5-9(11)10(12)6-8/h1,4-7H,2H3
- InChI Key: PPTSUJYGTJSBNW-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1F)C(C#C)C
Computed Properties
- Exact Mass: 225.97934g/mol
- Monoisotopic Mass: 225.97934g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 0Ų
1-bromo-4-(but-3-yn-2-yl)-2-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1934788-0.05g |
1-bromo-4-(but-3-yn-2-yl)-2-fluorobenzene |
2229104-13-4 | 0.05g |
$983.0 | 2023-09-17 | ||
| Enamine | EN300-1934788-0.1g |
1-bromo-4-(but-3-yn-2-yl)-2-fluorobenzene |
2229104-13-4 | 0.1g |
$1031.0 | 2023-09-17 | ||
| Enamine | EN300-1934788-0.25g |
1-bromo-4-(but-3-yn-2-yl)-2-fluorobenzene |
2229104-13-4 | 0.25g |
$1078.0 | 2023-09-17 | ||
| Enamine | EN300-1934788-0.5g |
1-bromo-4-(but-3-yn-2-yl)-2-fluorobenzene |
2229104-13-4 | 0.5g |
$1124.0 | 2023-09-17 | ||
| Enamine | EN300-1934788-1.0g |
1-bromo-4-(but-3-yn-2-yl)-2-fluorobenzene |
2229104-13-4 | 1g |
$1172.0 | 2023-05-31 | ||
| Enamine | EN300-1934788-2.5g |
1-bromo-4-(but-3-yn-2-yl)-2-fluorobenzene |
2229104-13-4 | 2.5g |
$2295.0 | 2023-09-17 | ||
| Enamine | EN300-1934788-5.0g |
1-bromo-4-(but-3-yn-2-yl)-2-fluorobenzene |
2229104-13-4 | 5g |
$3396.0 | 2023-05-31 | ||
| Enamine | EN300-1934788-10.0g |
1-bromo-4-(but-3-yn-2-yl)-2-fluorobenzene |
2229104-13-4 | 10g |
$5037.0 | 2023-05-31 | ||
| Enamine | EN300-1934788-1g |
1-bromo-4-(but-3-yn-2-yl)-2-fluorobenzene |
2229104-13-4 | 1g |
$1172.0 | 2023-09-17 | ||
| Enamine | EN300-1934788-5g |
1-bromo-4-(but-3-yn-2-yl)-2-fluorobenzene |
2229104-13-4 | 5g |
$3396.0 | 2023-09-17 |
1-bromo-4-(but-3-yn-2-yl)-2-fluorobenzene Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on 1-bromo-4-(but-3-yn-2-yl)-2-fluorobenzene
Comprehensive Overview of 1-bromo-4-(but-3-yn-2-yl)-2-fluorobenzene (CAS No. 2229104-13-4)
1-bromo-4-(but-3-yn-2-yl)-2-fluorobenzene (CAS No. 2229104-13-4) is a halogenated aromatic compound with significant applications in pharmaceutical intermediates and organic synthesis. This compound features a bromine substituent at the 1-position and a fluorine atom at the 2-position of the benzene ring, along with a but-3-yn-2-yl group at the 4-position. Its unique structure makes it a valuable building block for constructing complex molecules, particularly in drug discovery and material science.
The growing interest in fluorinated aromatic compounds and alkyne-containing intermediates has positioned 1-bromo-4-(but-3-yn-2-yl)-2-fluorobenzene as a subject of research in modern synthetic chemistry. Researchers are exploring its potential in click chemistry reactions, where the alkyne group enables efficient coupling with azides via Huisgen cycloaddition. This aligns with the current trend of developing green chemistry methodologies, as such reactions often proceed under mild conditions with high atom economy.
From a commercial perspective, the demand for halogenated benzene derivatives like this compound has surged due to their role in producing agrochemicals and electronic materials. The fluorine atom enhances the compound's lipophilicity and metabolic stability, making it attractive for medicinal chemistry applications. Meanwhile, the bromine substituent serves as a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.
Analytical characterization of CAS No. 2229104-13-4 typically involves nuclear magnetic resonance (NMR) spectroscopy, with distinctive signals observed for the aromatic protons (δ 7.2-7.8 ppm), the fluorine atom (δ -110 to -120 ppm in 19F NMR), and the alkyne proton (δ 2.5-3.0 ppm). Mass spectrometry reveals a characteristic molecular ion cluster pattern due to the presence of bromine isotopes. These analytical features are crucial for quality control in industrial production.
Recent advancements in flow chemistry have opened new possibilities for the scalable synthesis of 1-bromo-4-(but-3-yn-2-yl)-2-fluorobenzene. Continuous processing methods offer improved safety profiles and higher yields compared to traditional batch reactions, addressing industry concerns about process intensification and sustainable manufacturing. This technological evolution responds to frequent searches about "scalable synthesis of fluorinated compounds" and "continuous flow halogenation techniques."
The compound's stability under various conditions is frequently questioned by researchers. Studies show that 1-bromo-4-(but-3-yn-2-yl)-2-fluorobenzene maintains integrity at room temperature when stored properly, though the alkyne moiety may require protection from prolonged air exposure. This stability profile makes it suitable for long-term storage and international shipping, important considerations for global supply chains in the fine chemicals market.
Emerging applications in material science have expanded the utility of this compound beyond traditional organic synthesis. Its incorporation into π-conjugated systems has shown promise for developing organic semiconductors and OLED materials, topics currently trending in nanotechnology forums. The combination of halogen and fluorine substituents allows precise tuning of electronic properties in these advanced materials.
Regulatory aspects of CAS No. 2229104-13-4 comply with major chemical inventories worldwide, including TSCA and REACH. The compound's environmental fate and biodegradation pathways are subjects of ongoing investigation, reflecting the chemical industry's focus on sustainability metrics. These studies address common queries about "eco-friendly halogenated compounds" and "green alternatives in aromatic chemistry."
Future research directions for 1-bromo-4-(but-3-yn-2-yl)-2-fluorobenzene may explore its potential in bioconjugation techniques and proteolysis-targeting chimera (PROTAC) development, two rapidly growing areas in biomedical research. The compound's dual functionality (halogen for coupling and alkyne for click chemistry) positions it as a versatile tool for these cutting-edge applications.
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